Gem cib

Description

Propriétés

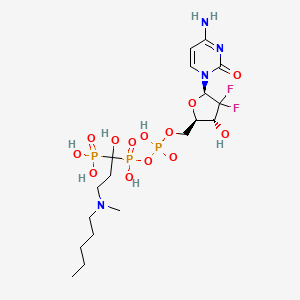

Formule moléculaire |

C18H33F2N4O13P3 |

|---|---|

Poids moléculaire |

644.4 g/mol |

Nom IUPAC |

[1-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxy-3-[methyl(pentyl)amino]propyl]phosphonic acid |

InChI |

InChI=1S/C18H33F2N4O13P3/c1-3-4-5-8-23(2)10-7-17(27,38(28,29)30)39(31,32)37-40(33,34)35-11-12-14(25)18(19,20)15(36-12)24-9-6-13(21)22-16(24)26/h6,9,12,14-15,25,27H,3-5,7-8,10-11H2,1-2H3,(H,31,32)(H,33,34)(H2,21,22,26)(H2,28,29,30)/t12-,14-,15-,17?/m1/s1 |

Clé InChI |

DBLRORCIGRERLK-UBEPTHPKSA-N |

SMILES isomérique |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O |

SMILES canonique |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivations of Gemcitabine

Established Synthetic Routes for Gemcitabine (B846)

Various strategies have been developed for the synthesis of gemcitabine, broadly categorized into linear and convergent approaches. core.ac.uk

Linear synthesis involves building the molecule step-by-step in a sequential manner. One reported linear synthesis involves starting from a 2-deoxy-2,2-difluororibose (B14132828) substrate and converting it into a glycosyl urea, followed by the construction of the cytosine base via a uracil (B121893) derivative. researchgate.netnih.gov This approach proceeded with modest anomeric selectivity. researchgate.netnih.gov Another linear synthesis possibility involves starting from an amino-2-deoxy-2,2-difluoroglycoside. soton.ac.uk

Convergent synthesis involves preparing key molecular fragments separately and then coupling them in a later step. This is the more common strategy employed for gemcitabine synthesis. researchgate.netsoton.ac.uk A typical convergent route involves coupling a suitably protected and activated 2-deoxy-2,2-difluororibofuranose derivative with an activated cytosine base. researchgate.netsoton.ac.uk The original synthesis developed by Eli Lilly utilized a fluorinated building block approach, introducing fluorine via a Reformatsky reaction, followed by the introduction of the nucleobase by displacing an anomeric leaving group. wikipedia.orgcore.ac.uk Many modifications to this original synthesis have been reported, often aiming to improve diastereomeric ratios and separation methods. core.ac.uk

Convergent approaches often involve the synthesis of the difluororibose sugar moiety as a key intermediate, which is then coupled with a modified cytosine base. researchgate.net For example, a convergent route for a gemcitabine prodrug involved synthesizing a thiol-functionalized molecule and a gemcitabine dithiopyridine fragment, which were then coupled. nih.govberkeley.edu

The synthesis of gemcitabine involves several key intermediates. One crucial intermediate is 2-deoxy-2,2-difluororibose or its protected derivatives. researchgate.netscribd.com The synthesis of this sugar building block often starts from readily available carbohydrates like D-mannitol or D-glyceraldehyde. wikipedia.orgcore.ac.ukgoogle.com

The introduction of the geminal difluoro group at the 2' position is a critical step. Methods for achieving this include Reformatsky reactions using ethyl bromodifluoroacetate or related reagents. wikipedia.orgcore.ac.ukscribd.com Aldol reactions have also been explored. scribd.com Another approach involves the fluorination of a pre-existing functional group in a sugar precursor using fluorinating agents like DAST or Deoxfluor. researchgate.netresearchgate.net

Carbohydrate γ-lactones are also important intermediates in the synthesis of nucleoside analogues, including gemcitabine. researchgate.net

The coupling of the difluorosugar with the cytosine base is a pivotal step in convergent syntheses. This glycosylation reaction typically involves activating the sugar with a leaving group at the anomeric position and reacting it with a silylated cytosine base in the presence of a Lewis acid catalyst, such as TMSOTf. core.ac.ukpatsnap.comchemicalbook.comgoogle.com The mechanism of this coupling can be influenced by the nature of the leaving group and reaction conditions, potentially involving SN1 or SN2 pathways, or even neighboring group participation. core.ac.ukscribd.comcardiff.ac.uk

Some synthetic routes involve the conversion of a uridine (B1682114) derivative to the cytosine base later in the synthesis. researchgate.netresearchgate.netresearchgate.net

Stereochemical Considerations in Gemcitabine Synthesis

Controlling the stereochemistry, particularly at the anomeric center (C1' of the sugar), is paramount in gemcitabine synthesis, as the biologically active form is the β-anomer. wikipedia.orgthieme-connect.de

Achieving high β-anomeric selectivity during the glycosylation step is challenging, often leading to mixtures of α and β anomers. core.ac.ukresearchgate.netsoton.ac.ukscribd.com The electron-withdrawing effect of the fluorine atoms at the 2' position can influence the anomeric selectivity. core.ac.ukcardiff.ac.uk

Various strategies have been employed to improve β-selectivity. The choice of leaving group at the anomeric position of the sugar can impact selectivity. cardiff.ac.uk Using specific activating systems and reaction conditions, including the solvent and the presence of additives, can also influence the anomeric ratio. core.ac.ukscribd.comcardiff.ac.uk For instance, the use of anisole (B1667542) as a solvent and continuous removal of silyl (B83357) halide byproducts have been reported to improve β-selectivity. patsnap.comcardiff.ac.uk

Despite efforts to control anomeric selectivity during coupling, the reaction often yields a mixture of anomers. core.ac.ukresearchgate.netsoton.ac.ukscribd.com

Since the glycosylation step often produces a mixture of α and β diastereomers (anomers), effective separation techniques are essential to obtain the desired β-anomer of gemcitabine in high purity. researchgate.netcore.ac.ukthieme-connect.de

Diastereomeric separation can be achieved at different stages of the synthesis. Techniques reported include chromatography, such as HPLC or flash chromatography. wikipedia.orgcore.ac.uk Crystallization is a widely used and often preferred method for large-scale purification due to its efficiency and cost-effectiveness. researchgate.netcore.ac.ukthieme-connect.de Selective crystallization of key intermediates, such as the difluororibonolactone, or the final gemcitabine hydrochloride salt from an anomeric mixture, has been successfully employed to obtain diastereomerically pure product. core.ac.ukthieme-connect.de The introduction of specific protecting groups that enhance the crystallinity of intermediates can facilitate separation by crystallization. core.ac.ukscribd.comcardiff.ac.uk

The separation of diastereomers obtained from reactions like the Reformatsky reaction, which introduces the difluoro group, is also necessary and can be achieved through techniques like crystallization or chromatography. wikipedia.orgcore.ac.ukscribd.com

Here is a summary of some key intermediates and their roles in gemcitabine synthesis:

| Intermediate Name | Role in Synthesis |

| 2-Deoxy-2,2-difluororibose (or protected derivatives) | Key sugar building block. researchgate.netscribd.com |

| D-Glyceraldehyde acetonide | Common starting material for difluororibose synthesis. wikipedia.orgcore.ac.uk |

| Ethyl bromodifluoroacetate | Reagent used in Reformatsky reaction to introduce CF₂ group. wikipedia.orgcore.ac.ukscribd.com |

| Carbohydrate γ-lactones | Important intermediates in the synthesis of the sugar moiety. researchgate.net |

| Silylated Cytosine | Activated nucleobase used in glycosylation reactions. core.ac.ukpatsnap.comchemicalbook.comgoogle.com |

| Protected 2'-deoxy-2',2'-difluorocytidine | Intermediate formed after coupling the sugar and base, before deprotection. google.com |

Here is a summary of some reported anomeric ratios obtained during glycosylation reactions in gemcitabine synthesis:

| Sugar Donor Leaving Group | Nucleobase Source | Lewis Acid | Solvent | Anomeric Ratio (β:α) | Reference |

| Mesylate | Silylated Cytosine | TMSOTf | Dichloroethane | 1:4 | core.ac.ukcardiff.ac.uk |

| Bromide | Disilylated Cytosine | - | - | 1:1 | scribd.com |

| Mesylate | Bis(TMS)-cytosine | TMSOTf | Anisole | 3.4:1 | cardiff.ac.uk |

| Glycosyl urea | - | Acid | - | Modest | researchgate.netnih.gov |

Note: Anomeric ratios can vary significantly depending on specific reaction conditions, protecting groups, and the exact nature of the reactants.

Design and Synthesis of Gemcitabine Prodrugs and Analogs

Prodrug strategies for gemcitabine aim to overcome limitations such as rapid deamination by cytidine (B196190) deaminase, short half-life, and poor pharmacokinetic profiles. researchgate.netresearchgate.netacs.org Chemical modifications, primarily at the 4-N-amino group and the 5'-hydroxyl group, are explored to improve metabolic stability, enhance cellular uptake, and achieve targeted delivery. acs.orgnih.govacs.org

Chemical Strategies for Prodrug Design (e.g., 4-N-amino group modifications)

Modifications at the 4-N-amino group of gemcitabine are a common strategy to protect it from deamination by cytidine deaminase, the main enzyme responsible for its inactivation. acs.orgacs.orgchemistryviews.orgfiu.edu By masking the 4-NH2 group, the prodrug is less susceptible to this metabolic pathway. acs.org Various moieties have been conjugated to the 4-N position, including alkanoyl chains and amino acids. nih.govfiu.edu For instance, the conjugation of valproic acid to the 4-N position led to the orally active prodrug LY2334737, which is activated by carboxylesterase 2 (CES2). nih.gov Acetylated lysine (B10760008) conjugated gemcitabine prodrugs with modifications on the 4-N-amino group have also been synthesized, showing enhanced metabolic stability. nih.govrsc.org

Conjugation Strategies (e.g., Amino Acid Conjugates)

Conjugation of amino acids and peptides to gemcitabine is another strategy to improve its properties. Amino acid conjugates, such as those linked to the 4-N-amino group or the 5'-hydroxyl group, have been synthesized to enhance cellular uptake, particularly via amino acid transporters that are often overexpressed in cancer cells. mdpi.comguidetopharmacology.orgnih.gov For example, a threonine derivative of gemcitabine (Gem-Thr) was synthesized and showed improved anti-cancer efficacy in pancreatic cancer cells and enhanced metabolic stability. mdpi.commdpi.com Lipid conjugation is also explored, where gemcitabine is linked to lipid moieties to facilitate self-assembly into nanoparticles, potentially improving drug loading and stability. researchgate.netresearchgate.net Glycoconjugate prodrugs, such as glucose-gemcitabine hybrids, are being investigated to target uptake via glucose transporters. acs.org

Molecular Rationale for Enhanced Cellular Interactions of Prodrugs

The molecular rationale behind the enhanced cellular interactions of gemcitabine prodrugs is multifaceted. Modifying the 4-N-amino group can reduce the interaction with cytidine deaminase, thereby increasing the prodrug's half-life in circulation. acs.orgchemistryviews.org Conjugation with lipophilic moieties or self-assembling lipids can facilitate passive diffusion across cell membranes or promote uptake through endocytosis as nanoparticles. researchgate.netresearchgate.net Amino acid or peptide conjugation can leverage the overexpression of specific transporters on cancer cells, leading to increased intracellular accumulation of the prodrug. mdpi.comnih.gov Once inside the cell, the prodrug is designed to be cleaved by intracellular enzymes (e.g., esterases, peptidases) or by specific tumor microenvironment conditions (e.g., altered pH, elevated enzyme levels like cathepsin L) to release the active gemcitabine. nih.govrsc.orgfrontiersin.org This targeted release mechanism aims to increase the drug concentration within cancer cells while minimizing exposure to normal tissues, potentially reducing systemic toxicity and improving the therapeutic index. nih.govfrontiersin.org

Advanced Fluorination Chemistry Relevant to Nucleoside Analog Synthesis

The incorporation of fluorine atoms, particularly in a geminal arrangement, into carbohydrate and nucleoside structures presents significant synthetic challenges. researchgate.netresearchgate.net Advanced fluorination methodologies are crucial for the synthesis of gemcitabine and other fluorinated nucleoside analogs. researchgate.networktribe.com

Methodologies for gem-Difluoroethylenylation

Methodologies for introducing the gem-difluoroethyl group (CF2) into organic molecules, including nucleoside precursors, are actively being developed. These methods often involve the use of fluorinated building blocks or the electrophilic or nucleophilic fluorination of suitable precursors. researchgate.net While specific details on gem-difluoroethylenylation methodologies directly applied to gemcitabine synthesis are embedded within broader nucleoside synthesis research, the introduction of the gem-difluoro group at the 2' position of the ribose sugar is a defining step in gemcitabine synthesis. wikipedia.orgresearchgate.net Challenges exist in achieving high yields and stereoselectivity during this fluorination step. researchgate.net Novel oxidative desulfurization-difluorination methodologies have been explored for the synthesis of α,α-difluorinated esters from α-arylthio esters, which could potentially be relevant to the synthesis of fluorinated carbohydrate precursors. fiu.edufiu.edu

Synthetic Challenges in Incorporating Gem-Difluorinated Carbohydrates

Incorporating gem-difluorinated carbohydrates into nucleoside structures presents several synthetic challenges. The synthesis of the 2-deoxy-2,2-difluororibose sugar itself is complex and has been a major focus of research. researchgate.net Coupling this modified sugar with the cytosine base requires specific glycosylation strategies to achieve the correct β-anomeric configuration. researchgate.net The presence of the geminal fluorine atoms can influence the reactivity and stereochemical outcome of glycosylation reactions. rsc.org Achieving efficient and stereoselective coupling on a large scale remains a challenge. researchgate.net Furthermore, the difluorinated sugar moiety can be sensitive to certain reaction conditions, requiring careful optimization of synthetic routes. mcgill.ca Despite these challenges, ongoing research continues to explore novel methodologies for the synthesis of gem-difluorinated carbohydrates and their incorporation into nucleoside analogs. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Gemcitabine Action

Intracellular Transport and Uptake Mechanisms

Gemcitabine (B846), being a hydrophilic molecule, relies on nucleoside transporters embedded in the cell membrane for efficient entry into the cytoplasm uni.lunih.govwikipedia.orgfishersci.ptgoogle.com. These transporters belong to two main families: human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) nih.govresearchgate.netuni.luguidetopharmacology.org.

Role of Human Equilibrative Nucleoside Transporters (hENTs) (e.g., hENT1, hENT2)

Human equilibrative nucleoside transporters (hENTs), including hENT1 (SLC29A1) and hENT2 (SLC29A2), are bidirectional transporters that facilitate the movement of nucleosides across the cell membrane down their concentration gradient nih.govwikipedia.orgresearchgate.netuni.luguidetopharmacology.org. Both hENT1 and hENT2 are capable of transporting gemcitabine nih.govwikipedia.orgresearchgate.net. Research indicates that hENT1 is generally considered the primary transporter mediating gemcitabine uptake in many cancer cell types, demonstrating high affinity but relatively low capacity for the drug nih.govwikipedia.orggoogle.comresearchgate.net. hENT2 also transports gemcitabine, typically with a lower affinity but higher capacity compared to hENT1 nih.govresearchgate.net. Studies using Xenopus oocytes expressing recombinant human transporters reported apparent Km values for gemcitabine transport of 160 µM for hENT1 and 740 µM for hENT2, suggesting differing affinities.

Role of Human Concentrative Nucleoside Transporters (hCNTs) (e.g., hCNT1, hCNT2, hCNT3)

Human concentrative nucleoside transporters (hCNTs) are members of the SLC28 family and mediate the unidirectional, inwardly directed transport of nucleosides, typically coupled with the co-transport of sodium ions nih.govresearchgate.netuni.luguidetopharmacology.org. The family includes hCNT1 (SLC28A1), hCNT2 (SLC28A2), and hCNT3 (SLC28A3) researchgate.netuni.lu. Gemcitabine has been shown to be a substrate for hCNT1 and hCNT3 researchgate.netuni.lu. hCNT1 preferentially transports pyrimidine (B1678525) nucleosides, while hCNT2 is more selective for purines and does not efficiently transport gemcitabine uni.lu. hCNT3 exhibits broad selectivity, capable of transporting both pyrimidine and purine (B94841) nucleosides, including gemcitabine uni.lu. Compared to hENTs, hCNTs generally exhibit higher substrate affinity uni.lu. Apparent Km values for gemcitabine transport in Xenopus oocytes were reported as 24 µM for hCNT1 and hCNT3. hCNT1 and hCNT2 have a sodium:nucleoside coupling ratio of 1:1, while hCNT3 has a ratio of at least 2:1 and can also utilize protons as a driving force uni.lu.

Intracellular Metabolism and Bioactivation

Gemcitabine is administered as a prodrug and requires intracellular phosphorylation to be converted into its pharmacologically active metabolites uni.lunih.govfishersci.pt. This metabolic activation occurs through a series of sequential phosphorylation steps catalyzed by specific kinases.

Initial Phosphorylation by Deoxycytidine Kinase (dCK)

The initial and rate-limiting step in gemcitabine bioactivation is the phosphorylation of gemcitabine to gemcitabine monophosphate (dFdCMP) uni.lunih.govfishersci.pt. This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK) uni.lunih.govfishersci.pt. dCK is crucial for the activation of several deoxyribonucleoside analogs used in cancer and antiviral therapy. The activity and expression levels of dCK are critical determinants of gemcitabine sensitivity. Reduced dCK activity or expression is a well-established mechanism of acquired resistance to gemcitabine. dCK has a reported Km value of 4.6 µmol/L for gemcitabine, indicating that gemcitabine is an appropriate substrate for this enzyme nih.gov.

Subsequent Phosphorylation to Diphosphate (B83284) (dFdCDP) and Triphosphate (dFdCTP) by Kinases (e.g., UMP/CMP Kinase, Nucleoside-Diphosphate Kinase)

Following the initial phosphorylation by dCK, dFdCMP undergoes further phosphorylation to form the active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) uni.lunih.govfishersci.pt. The conversion of dFdCMP to dFdCDP is primarily catalyzed by UMP/CMP Kinase (CMPK1) uni.lu. CMPK1 plays a significant role in the pyrimidine nucleotide interconversion pathway. Subsequently, dFdCDP is phosphorylated to dFdCTP, a reaction catalyzed by nucleoside-diphosphate kinase (NDPK) uni.lu. Both dFdCDP and dFdCTP are considered the key intracellular active metabolites responsible for gemcitabine's cytotoxic effects uni.lufishersci.pt.

Self-Potentiation Mechanisms

Gemcitabine exhibits a unique characteristic known as "self-potentiation," which enhances its cytotoxic efficacy. This mechanism involves the active metabolites influencing cellular processes in a way that favors the accumulation and action of gemcitabine nucleotides. A key aspect of self-potentiation is the inhibition of ribonucleotide reductase (RR) by dFdCDP, which leads to a decrease in the cellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP). pharmgkb.orgnih.govdrugbank.commdpi.com The reduced concentration of competing endogenous dCTP increases the probability of dFdCTP being incorporated into DNA. pharmgkb.orgnih.govdrugbank.commdpi.comnih.gov Additionally, high intracellular concentrations of dFdCTP can inhibit deoxycytidine deaminase (CDA) and deoxycytidylate deaminase (DCTD), enzymes responsible for inactivating gemcitabine and its monophosphate, respectively. pharmgkb.orgnih.govnih.govaacrjournals.orgpharmgkb.org This decreased inactivation further prolongs the intracellular half-life and concentration of the active metabolites. nih.govdrugbank.com The combined effect of reduced competition from dCTP and decreased inactivation pathways contributes significantly to gemcitabine's enhanced antitumor activity. nih.govmdpi.com

Interference with Deoxyribonucleic Acid (DNA) Synthesis and Repair

The primary mechanism by which gemcitabine exerts its cytotoxic effects is through direct and indirect interference with DNA synthesis and repair processes.

Direct Inhibition of DNA Polymerase by dFdCTP

Gemcitabine triphosphate (dFdCTP), the primary active metabolite, acts as a competitive inhibitor of DNA polymerases. nih.govpharmgkb.orgnih.govpharmacology2000.compatsnap.comsigmaaldrich.com It competes with the natural substrate, dCTP, for incorporation into the elongating DNA strand during replication. mdpi.comnih.govmdpi.compatsnap.com While dFdCTP can be incorporated by DNA polymerase, its presence disrupts the normal polymerization process. nih.govresearchgate.netnih.gov

Competitive Inhibition with Endogenous Deoxycytidine Triphosphate (dCTP) Pool

The structural similarity between dFdCTP and dCTP underlies their competition for incorporation into DNA. mdpi.comnih.govpharmgkb.orgmdpi.comnih.govpatsnap.comnih.gov The relative intracellular concentrations of these two nucleotides significantly influence the rate of dFdCTP incorporation. As mentioned in the self-potentiation mechanism, the reduction of the dCTP pool by dFdCDP enhances this competition, favoring the incorporation of dFdCTP into DNA. pharmgkb.orgnih.govdrugbank.commdpi.comnih.govmdpi.com

Incorporation into DNA and "Masked Chain Termination"

A critical mechanism of gemcitabine action is the incorporation of dFdCTP into the growing DNA chain, followed by a unique event termed "masked chain termination." pharmgkb.orgnih.govmdpi.comnih.govpharmgkb.orgresearchgate.netnih.govnih.govresearchgate.net After dFdCTP is incorporated at the 3' end of the DNA strand, DNA polymerase can add one additional deoxynucleotide. pharmgkb.orgnih.govnih.govnih.govresearchgate.net However, the presence of the difluorine group on the gemcitabine moiety at the penultimate position prevents the addition of further nucleotides, effectively halting DNA elongation. nih.govpatsnap.comresearchgate.netresearchgate.net This "masked" termination is particularly insidious because the terminal nucleotide added after dFdCTP incorporation can hinder the recognition and removal of the incorporated gemcitabine by proofreading exonucleases and DNA repair enzymes. nih.govmdpi.compharmgkb.orgresearchgate.netresearchgate.net This irreparable error in the DNA structure is a major trigger for cell death. pharmgkb.orgnih.gov

Inhibition of Ribonucleotide Reductase (RR) by dFdCDP

Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RR). pharmgkb.orgnih.govdrugbank.commdpi.compharmgkb.orgmdpi.comnih.govpharmacology2000.compatsnap.comnih.govnih.govnih.govpatsnap.comspandidos-publications.comaacrjournals.org RR is a crucial enzyme responsible for catalyzing the reduction of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs), which are essential precursors for DNA synthesis. pharmgkb.orgnih.govmdpi.commdpi.compharmacology2000.compatsnap.com By inhibiting RR, dFdCDP depletes the cellular pool of deoxyribonucleotides, including dCTP. pharmgkb.orgnih.govdrugbank.commdpi.comnih.govmdpi.comnih.govpatsnap.comnih.govpatsnap.com This depletion has a dual effect: it reduces the availability of substrates necessary for DNA synthesis and, as discussed earlier, enhances the competitive advantage of dFdCTP for incorporation into DNA by lowering the concentration of competing dCTP. pharmgkb.orgnih.govdrugbank.commdpi.comnih.govmdpi.com Studies have indicated that the mechanism of RR inhibition by dFdCDP may involve the inactivation of the R2 subunit of the enzyme. nih.gov Overexpression of the RRM1 subunit of RR has been linked to gemcitabine resistance in some models. mdpi.comspandidos-publications.comaacrjournals.orgnih.gov

Induction of Cellular Apoptosis and Cell Cycle Perturbations

The cumulative effects of gemcitabine's interference with DNA synthesis and repair, coupled with the depletion of dNTP pools, lead to the induction of cellular apoptosis and perturbations in the cell cycle. Gemcitabine primarily blocks the progression of cells through the G1/S phase boundary and induces S-phase arrest. drugbank.comsigmaaldrich.commims.comaacrjournals.orgresearchgate.netmdpi.com The incorporation of dFdCTP into DNA and the subsequent masked chain termination trigger DNA damage response pathways. spandidos-publications.com This irreparable DNA damage signals the cell to undergo programmed cell death, or apoptosis. pharmgkb.orgdrugbank.commdpi.comnih.govpatsnap.comnih.govpatsnap.comresearchgate.netmdpi.comwikipedia.org Studies have shown that gemcitabine treatment leads to DNA fragmentation, a hallmark of apoptosis. nih.gov The induction of apoptosis appears to be strongly correlated with the incorporation of gemcitabine into DNA. nih.gov While gemcitabine predominantly causes S-phase arrest, higher concentrations can also induce apoptosis in other cell cycle phases. researchgate.net

Activation of Intrinsic and Extrinsic Apoptotic Pathways

Gemcitabine triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. spandidos-publications.com The intrinsic pathway is significantly influenced by the balance between anti-apoptotic and pro-apoptotic proteins, particularly those belonging to the Bcl-2 family. spandidos-publications.comtandfonline.com Gemcitabine treatment can lead to changes in the expression levels of these proteins, promoting the release of cytochrome c from the mitochondria, which subsequently activates the caspase cascade, including caspase-9 and caspase-3. spandidos-publications.comspandidos-publications.comnih.gov Activation of caspase-3 is a key event in driving apoptosis, leading to the cleavage of vital cellular proteins like poly(ADP-ribose) polymerase (PARP). nih.govaacrjournals.org

The extrinsic pathway involves the activation of death receptors on the cell surface, such as Fas (CD95). spandidos-publications.comresearchgate.net While the Fas system plays a crucial role in this pathway, studies have shown that gemcitabine-induced apoptosis can occur independently of the Fas/Fas-ligand system in some cell lines. researchgate.net However, activation of caspase-8, an initiator caspase in the extrinsic pathway, has been observed following gemcitabine treatment in certain cell types, suggesting its involvement. aacrjournals.orgiu.edu Research indicates that the activation of both caspase-8 and caspase-9 by gemcitabine suggests the involvement of both death receptor and mitochondrial damage pathways. aacrjournals.orgnih.gov

Studies in pancreatic cancer cells have shown that gemcitabine can induce caspase-3-mediated apoptosis, with the apoptotic effect becoming more pronounced at later time points (72 and 96 hours). nih.govnih.gov The combination of gemcitabine with other agents, such as oridonin (B1677485) or TRAIL, has been shown to enhance gemcitabine-induced apoptosis, often through the mitochondrial caspase-dependent signaling pathway or by upregulating proteins like Smac/DIABLO and cytochrome C and downregulating XIAP. spandidos-publications.comwaocp.org

Impact on Cell Cycle Progression (e.g., G1/S Phase Block, G2/M Arrest)

Gemcitabine primarily targets cells in the S phase of the cell cycle, where DNA synthesis occurs. nih.govnih.govmims.com Its incorporation into DNA stalls replication forks, leading to cell cycle arrest. nih.gov Gemcitabine is known to induce cell cycle arrest in the S phase. nih.govnih.govfrontiersin.org At lower concentrations, this S phase arrest is more prominent, while higher concentrations can lead to the cessation of cell cycle progression in all phases. nih.gov

Studies using pharmacodynamic modeling in pancreatic adenocarcinoma cell lines have shown that gemcitabine can inhibit cell cycle transition in G1, S, and G2/M phases. nih.gov The model and experimental data indicate that gemcitabine induces S phase arrest at low concentrations, and arrest in all phases at higher concentrations. nih.gov This S phase arrest can be detected as an increase in the transition rate from G0/G1 and an inhibition of the transition rate from S phase to G2/M phase. nih.gov

Furthermore, research has demonstrated that gemcitabine can induce G0/G1 phase arrest in certain cancer cell lines, either alone or in combination with other agents. bvsalud.org The effect on cell cycle progression can be time- and concentration-dependent. nih.gov

Modulation of Anti-Apoptotic and Pro-Apoptotic Protein Expression (e.g., Bcl-2, Bax, Fas)

Gemcitabine influences the expression of key proteins that regulate apoptosis, particularly members of the Bcl-2 family. spandidos-publications.com The balance between anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax is crucial in determining a cell's fate. spandidos-publications.comtandfonline.com Gemcitabine treatment can lead to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax. spandidos-publications.comgeneticsmr.orgresearchgate.net This shift in the Bax/Bcl-2 ratio favors apoptosis. geneticsmr.orgresearchgate.net

Increased expression of Bcl-2 and decreased expression of Bax and Fas proteins have been reported in cancer cells resistant to chemotherapeutic drugs, including gemcitabine. spandidos-publications.comresearchgate.net Conversely, gemcitabine can downregulate Bcl-2 and upregulate Bax, contributing to its pro-apoptotic activity. geneticsmr.org For instance, studies in human pancreatic cancer xenografts showed that gemcitabine administration led to the downregulation of Bcl-2 and upregulation of Bax, increasing the Bax/Bcl-2 ratio and promoting apoptosis through the mitochondrial pathway. geneticsmr.org

Research also indicates that gemcitabine can affect the expression of Fas. While some studies show decreased Fas expression in gemcitabine-resistant cells, others suggest that gemcitabine-induced apoptosis is independent of the Fas/FasL system. spandidos-publications.comresearchgate.net The modulation of these proteins is a critical component of how gemcitabine exerts its cytotoxic effects and overcomes survival mechanisms in cancer cells.

Data on the impact of gemcitabine on Bcl-2 and Bax protein expression has been observed in studies. For example, in BXPC-3 cells treated with varying concentrations of gemcitabine for 72 hours, Western blot analysis showed that gemcitabine increased Bcl-2 protein levels while decreasing Bax expression in a dose-dependent manner, resulting in a decreased Bax/Bcl-2 ratio. researchgate.net However, when treated with an ERK1/2 inhibitor alongside gemcitabine, a dose-dependent reduction in Bcl-2 and increase in Bax expression were observed, leading to an increased Bax/Bcl-2 ratio. researchgate.net

| Protein | Gemcitabine Treatment (BXPC-3 cells, 72h) | Effect on Expression |

| Bcl-2 | Dose-dependent | Increased |

| Bax | Dose-dependent | Decreased |

| Bax/Bcl-2 | Dose-dependent | Decreased |

Note: Data derived from a study in BXPC-3 cells. researchgate.net

Table: Impact of Gemcitabine on Bcl-2 and Bax Expression in BXPC-3 Cells

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent ability of cancer cells to withstand gemcitabine treatment even before exposure to the drug nih.gov.

Dysregulation of Activating Enzymes (e.g., Deoxycytidine Kinase (dCK) Deficiency/Modulation)

Gemcitabine is a prodrug that requires intracellular phosphorylation to its active forms. The initial and rate-limiting step in this activation pathway is catalyzed by deoxycytidine kinase (dCK), which phosphorylates gemcitabine to gemcitabine monophosphate (dFdCMP) mdpi.comoaepublish.comphysiology.org. Dysregulation, particularly deficiency or reduced activity, of dCK is a well-established mechanism of both intrinsic and acquired gemcitabine resistance mdpi.comoaepublish.comphysiology.orgiiarjournals.orgplos.org. Inactivation of the dCK gene has been observed in gemcitabine-resistant cancer cell lines oaepublish.com. Knockdown of dCK in sensitive cell lines leads to gemcitabine resistance, while re-expression in resistant lines restores sensitivity mdpi.comoaepublish.com. Clinical studies in pancreatic cancer have indicated that dCK expression levels can serve as a prognostic indicator of progression-free survival, suggesting its role as a biomarker for gemcitabine sensitivity mdpi.comoaepublish.com. Prodrug strategies designed to bypass dCK-mediated activation are being developed to overcome resistance in dCK-deficient tumors mdpi.comoaepublish.comphysiology.org.

Upregulation of Inactivating Enzymes (e.g., Cytidine (B196190) Deaminase (CDA), Deoxycytidylate Deaminase (dCTD), 5'-Nucleotidases)

Gemcitabine and its phosphorylated metabolites can be inactivated by several enzymes. Cytidine deaminase (CDA) deaminates gemcitabine (dFdC) to the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU) nih.govmdpi.comphysiology.org. Upregulation of CDA has been correlated with gemcitabine resistance in various cancer types nih.govmdpi.comcapes.gov.brtandfonline.comnih.gov. Studies have shown that increased CDA activity can lead to decreased intracellular gemcitabine concentrations nih.gov. Deoxycytidylate deaminase (dCTD) can inactivate gemcitabine monophosphate (dFdCMP) by converting it to 2′-deoxy-2′,2′-difluorouridine monophosphate (dFdUMP) nih.govmdpi.comphysiology.org. Additionally, 5'-nucleotidases (5'-NTs) can dephosphorylate gemcitabine monophosphate (dFdCMP) back to the inactive prodrug gemcitabine (dFdC) nih.govmdpi.comphysiology.orgresearchgate.net. Overexpression of cytosolic 5′-nucleotidase 1A (NT5C1A) has been observed in pancreatic cancer and shown to mediate gemcitabine resistance by reducing the intracellular levels of the active metabolite dFdCTP researchgate.netnih.gov. Increased expression of 5'-nucleotidase protein has also been noted in gemcitabine-resistant pancreatic cancer cell lines spandidos-publications.comspandidos-publications.com.

Acquired Resistance Mechanisms

Acquired resistance develops in cancer cells that were initially sensitive to gemcitabine but become resistant after exposure to the drug nih.gov.

Metabolic Rewiring and Pathway Upregulation (e.g., Fatty Acid Synthase (FASN), Glucose Uptake, De Novo Nucleotide Synthesis)

Acquired gemcitabine resistance can also be linked to metabolic adaptations and the upregulation of specific metabolic pathways capes.gov.brfishersci.caunl.edunih.govmdpi.com. Cancer cells can reprogram their metabolism to support survival and proliferation in the presence of gemcitabine unl.edunih.gov. Increased glucose uptake and subsequent metabolic rewiring have been implicated in acquired resistance physiology.orgunl.edumdpi.com. In gemcitabine-resistant cells, glucose may be preferentially shunted into nucleotide synthesis pathways to counteract the effects of gemcitabine unl.edu. Increased de novo nucleotide synthesis, particularly pyrimidine synthesis, has been highlighted as a mechanism of intrinsic gemcitabine resistance nih.gov. Upregulation of enzymes involved in nucleotide synthesis, such as dihydroorotate (B8406146) dehydrogenase (DHODH) in the pyrimidine biosynthesis pathway, can contribute to resistance nih.gov. Furthermore, alterations in lipid metabolism, such as increased expression of Fatty Acid Synthase (FASN), have been correlated with poor response to gemcitabine and can facilitate resistance nih.govmdpi.comresearchgate.net. Increased FASN expression has been observed with increasing disease progression in pancreatic cancer models and correlates with poor survival in patients and reduced gemcitabine responsiveness in cell lines researchgate.net.

Activation of Cellular Survival Signaling Pathways (e.g., PI3K/Akt, Hedgehog Pathway, ERK1/2, NF-κB)

Activation of pro-survival signaling pathways plays a significant role in conferring resistance to Gemcitabine by promoting cell proliferation and inhibiting apoptosis. The PI3K/Akt pathway is frequently constitutively activated in drug-resistant breast cancer and is correlated with increased cell survival and poor prognosis nih.gov. Studies suggest that Gemcitabine resistance in breast cancer cells is mainly mediated by the activation of the PI3K/Akt signaling pathway nih.gov. Inhibition of the PI3K/Akt pathway has been shown to enhance Gemcitabine-induced apoptosis in human pancreatic cancer cells spandidos-publications.com. While some research initially suggested PI3K/Akt was not involved in Gemcitabine resistance in certain pancreatic cancer cell lines, other reports demonstrate that Akt activity may be necessary for the induction of NF-κB after Gemcitabine treatment ijbs.comcapes.gov.br. The PI3K/Akt pathway can regulate ABC transporters, contributing to Gemcitabine resistance nih.gov.

The Hedgehog (Hh) signaling pathway, essential for tissue polarity and stem cell populations during development, can become reactivated in Gemcitabine-resistant cancer cells nih.gov. This pathway involves ligands (Sonic hedgehog - Shh, Indian hedgehog - Ihh, Desert hedgehog - Dhh), receptors (Patched1 - Ptc1, Patched2 - Ptc2), a signal transducer (Smoothened - Smo), and transcription factors (Gli1, Gli2, Gli3) nih.gov. Inhibition of Hh signaling has been shown to induce cell death and apoptosis in Gemcitabine-resistant cells and alter cell phenotype smw.ch.

The ERK1/2 pathway has also been implicated in Gemcitabine resistance. Activation of protein kinase C (PKC), focal adhesion kinase (FAK), and ERK1/2 were observed in Gemcitabine-resistant cholangiocarcinoma cell lines, contributing to increased cell adhesion, migration, and invasion spandidos-publications.com. Cancer-associated fibroblasts (CAFs) can secrete CXCL1, which may be involved in tumor resistance by activating the MEK/ERK pathway mdpi.com.

The NF-κB signaling pathway is a crucial regulator of cell proliferation, apoptosis, and metastasis, and its high expression is observed in many Gemcitabine-resistant cell lines dovepress.com. NF-κB, as a transcription factor, plays a role in the transcriptional regulation of proteins related to Gemcitabine resistance, including ENT and HIF1-α dovepress.com. The IKKβ/NF-κB signaling pathway is often more active in Gemcitabine-resistant cell lines dovepress.com. Inhibition of the NF-κB signaling pathway has shown potential in reversing Gemcitabine resistance dovepress.com. Constitutive activation of NF-κB has been observed in many human cancers, including pancreatic cancer, and may be associated with chemotherapy resistance to Gemcitabine mdpi.com. Inhibition of NF-κB can diminish resistance to Gemcitabine capes.gov.br. Activation of AKT can lead to the activation of survival factors, including NF-κB, which helps cancer cells resist apoptosis induction mdpi.com.

Upregulation of Drug Efflux Pumps (e.g., ATP-binding Cassette (ABC) Transporters, Multidrug Resistance Protein 1 (MRP1))

Increased expression of drug efflux pumps, particularly ATP-binding cassette (ABC) transporters, is a significant mechanism of Gemcitabine resistance. These transporters actively transport a wide range of substrates, including chemotherapeutic agents, out of the cell, thereby reducing intracellular drug concentration oaepublish.com. High expression of ABC transporter family proteins is a known Gemcitabine resistance mechanism nih.gov.

Multidrug Resistance Protein 1 (MRP1), also known as ABCC1, is a member of the ABC transporter superfamily and plays a crucial role in the development of chemoresistance to Gemcitabine in various malignancies, including PDAC and cholangiocarcinoma researchgate.net. Gemcitabine-resistant cholangiocarcinoma cell lines showed upregulation of MRP1, leading to increased drug efflux and multidrug resistance spandidos-publications.com. Overexpression of MRP1 protein was significantly higher in Gemcitabine-resistant cells compared to parental cells in a study on cholangiocarcinoma spandidos-publications.com.

Other MRP proteins, such as MRP3 (ABCC3), MRP4 (ABCC4), and MRP5 (ABCC5), are also expressed in the pancreas and have been shown to confer resistance against chemotherapeutic drugs, including Gemcitabine nih.govmdpi.com. Studies suggest that MRP5 contributes to Gemcitabine resistance in pancreatic cancer cells nih.govspandidos-publications.com. In cells with acquired Gemcitabine resistance, the expression of MRP5 and ENT1 was upregulated in several cell lines nih.gov. Overexpression of MRP2, MRP3, MRP4, and MRP5 has been correlated with multidrug resistance and cancer progression spandidos-publications.com. While some studies indicate that overexpression of ABCC4 and ABCC5 confers resistance to other nucleoside analogs but not Gemcitabine, the contribution of ABC transporters to Gemcitabine resistance warrants further investigation oaepublish.com.

Table: Upregulation of MRP1 in Gemcitabine-Resistant Cholangiocarcinoma Cells

| Cell Line | MRP1 Protein Expression (Relative to Parental) | p-value |

| KKU-M139/GEM | Significantly Higher | <0.05 |

| KKU-M214/GEM | Significantly Higher | <0.05 |

Data extracted from search result spandidos-publications.com.

Evasion of Apoptosis Mechanisms

Evasion of apoptosis is a key mechanism by which cancer cells survive chemotherapy, including Gemcitabine treatment. Gemcitabine induces apoptosis, but resistant cells develop mechanisms to bypass this process. In Gemcitabine-resistant cholangiocarcinoma cell lines, evasion of apoptosis via an intrinsic pathway was observed, associated with the upregulation of Bcl-2 and downregulation of Bax spandidos-publications.com. Fas was also downregulated in one of the resistant cell lines, further supporting apoptosis evasion spandidos-publications.com.

The NF-κB pathway can contribute to overcoming chemotherapeutic resistance by downregulating the expression of anti-apoptotic proteins like those in the Bcl-2 family spandidos-publications.com. NF-κB has been suggested to participate in tumor resistance through multidrug resistance encoding protein P-gp and Bcl-2, alongside Bax, which are part of the mitochondrial apoptosis pathway spandidos-publications.com.

Table: Apoptosis-Related Protein Expression in Gemcitabine-Resistant Cholangiocarcinoma Cells

| Protein | Expression in Resistant Cells (vs. Parental) |

| Bcl-2 | Upregulated |

| Bax | Downregulated |

| Fas | Downregulated (in KKU-M214/GEM) |

Data extracted from search result spandidos-publications.com.

Epithelial-Mesenchymal Transition (EMT) and Stem Cell Phenotype Correlation

Epithelial-Mesenchymal Transition (EMT) is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their motility, invasiveness, and resistance to apoptosis and chemotherapy. Recent evidence supports a link between Gemcitabine resistance and EMT, as well as a correlation with a stem cell phenotype nih.govresearchgate.net. Gemcitabine-resistant cancer cells often exhibit features consistent with EMT oaepublish.com.

Cells undergoing EMT show changes such as a spindle-shaped morphology and altered expression of markers, typically an increase in mesenchymal markers like vimentin (B1176767) and a decrease in epithelial markers like E-cadherin researchgate.net. Gemcitabine-resistant pancreatic cancer cell lines have shown decreased expression of E-cadherin and upregulation of N-cadherin, Vimentin, Snail, ZEB1, and ZEB2 researchgate.net.

Cancer stem cells (CSCs) are a subpopulation of cancer cells with self-renewal capabilities and the ability to initiate tumor growth. CSCs are often more resistant to chemotherapy than differentiated tumor cells mdpi.com. Studies have found that tumor stem cells are enriched in established pancreatic Gemcitabine-resistant cells smw.ch. Gemcitabine-resistant cell lines have shown an increase in the expression of CSC markers like CD44 researchgate.netmdpi.com. The resistance of pancreatic cancer cells may be associated with a cancer stem cell-like phenotype spandidos-publications.comnih.gov. ABC transporters are highly expressed in CSCs and can protect them from chemotherapeutic agents nih.govmdpi.com. Therapeutics targeting CSCs and EMT offer potential strategies to overcome chemoresistance nih.gov.

Table: EMT and Stem Cell Markers in Gemcitabine Resistance

| Marker | Type | Expression in Resistant Cells (vs. Sensitive) |

| E-cadherin | Epithelial | Decreased |

| Vimentin | Mesenchymal | Increased |

| CD44 | Cancer Stem Cell | Increased |

| CD133 | Cancer Stem Cell | Increased (in intrinsically resistant cells) |

| N-cadherin | Mesenchymal | Upregulated |

| Snail | Transcription Factor | Upregulated |

| ZEB1 | Transcription Factor | Upregulated |

| ZEB2 | Transcription Factor | Upregulated |

Data compiled from search results researchgate.netmdpi.comspandidos-publications.com.

Contribution of the Tumor Microenvironment to Resistance

The tumor microenvironment (TME), a complex ecosystem surrounding the cancer cells, significantly influences treatment response, including resistance to Gemcitabine. In PDAC, the TME is characterized by extensive desmoplasia, composed of stromal cells and extracellular matrix fortunejournals.com.

Role of Cancer-Associated Fibroblasts (CAFs) and Secreted Factors

Cancer-associated fibroblasts (CAFs) are key components of the TME that contribute to Gemcitabine resistance. CAFs originate from various sources, including resident fibroblasts, pancreatic stellate cells (PSCs), bone marrow-derived mesenchymal stem cells, and EMT thno.org. Activated CAFs secrete extracellular matrix (ECM) proteins, forming a dense fibrous matrix and contributing to a hypoxic TME, which promotes Gemcitabine resistance fortunejournals.com.

CAFs can induce Gemcitabine resistance through direct contact with cancer cells and paracrine signaling via secreted factors fortunejournals.com. CAFs secrete abundant chemokines, cytokines, growth factors, and exosomes that can induce treatment resistance mdpi.com. For instance, CAFs secrete insulin-like growth factors (IGF) 1 and 2, which bind to IGF receptors on cancer cells and support chemoresistance thno.org. CAF-derived IL-6 can activate STAT3 in cancer cells, mediating chemoresistance thno.org. Exosomes secreted by CAFs, particularly during Gemcitabine treatment, can promote chemoresistance mdpi.comnih.gov. These exosomes can contain miRNAs that target tumor suppressor genes like PTEN, contributing to proliferation and chemoresistance nih.gov. CAF-secreted stromal cell-derived factor-1 (SDF-1) can also promote tumor malignancy and Gemcitabine resistance frontiersin.org.

Some studies suggest that CAFs may also contribute to resistance by scavenging or entrapping Gemcitabine, making it less available to tumor cells thno.org. Compared to tumor cells, CAFs may exhibit lower levels of Gemcitabine-inactivating enzymes, leading to higher intracellular Gemcitabine concentrations within CAFs thno.org.

Influence of Extracellular Matrix Components (e.g., Fibrosis)

The extracellular matrix (ECM) is a critical component of the TME that contributes to Gemcitabine resistance, particularly through the formation of dense fibrous tissue (fibrosis or desmoplasia). PDAC is characterized by an extensive and dense fibrous matrix, which can account for a large proportion of the tumor volume fortunejournals.comnih.gov.

This dense fibrous tissue can act as a physical barrier, hindering the penetration and delivery of Gemcitabine into the tumor tissue fortunejournals.com. The interaction between ECM components and cancer cells also promotes Gemcitabine resistance fortunejournals.com. Type I collagen is a major component of the ECM in PDAC desmoplasia fortunejournals.com. The stromal matrix can also favor the selection and maintenance of cancer stem cells, which are more resistant to treatment mdpi.com.

The fibrotic TME not only physically impedes drug delivery but also contributes to a hypoxic and acidic environment, which can further promote aggressive tumor behavior and drug resistance mdpi.com. The ECM can influence cell signaling pathways and contribute to EMT-like processes, further impacting Gemcitabine sensitivity nih.gov.

Table: Tumor Microenvironment Factors Contributing to Gemcitabine Resistance

| Component | Mechanism of Resistance Contribution |

| Cancer-Associated Fibroblasts (CAFs) | Secretion of pro-survival factors (IGF, IL-6, SDF-1), exosome release (containing resistance-promoting miRNAs), direct contact, potential drug scavenging. |

| Extracellular Matrix (ECM) | Physical barrier to drug delivery, interaction with cancer cells promoting resistance, induction of hypoxia and acidosis, support of CSCs, influence on EMT. |

Data compiled from search results mdpi.commdpi.comfortunejournals.comthno.orgnih.govfrontiersin.orgmdpi.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Gemcitabine | 60750 |

| PI3K | - |

| Akt | - |

| ERK1 | - |

| ERK2 | - |

| NF-κB | - |

| MRP1 (ABCC1) | 9184 |

| Bcl-2 | - |

| Bax | - |

| Fas | - |

| Vimentin | - |

| E-cadherin | - |

| CD44 | - |

| CD133 | - |

| N-cadherin | - |

| Snail | - |

| ZEB1 | - |

| ZEB2 | - |

| IGF1 | 6168 |

| IGF2 | 6133 |

| IL-6 | 54607792 |

| SDF-1 (CXCL12) | 636801 |

| PTEN | - |

| Type I Collagen | - |

| MRP5 (ABCC5) | 9188 |

| MRP3 (ABCC3) | 64100 |

| MRP4 (ABCC4) | 9187 |

| P-gp (MDR1/ABCB1) | 23950 |

| BCRP (ABCG2) | 9936 |

| ENT1 (SLC29A1) | 60570 |

| CNT1 (SLC28A1) | 10231 |

| CNT3 (SLC28A3) | 10317 |

| IKKβ | 114271 |

| Smoothened (Smo) | 644283 |

| Gli1 | 6433018 |

| CXCL1 | 6436414 |

| STAT3 | 5460118 |

| Laminin A1 | - |

| TIAM1 | - |

| Hyaluronan | 24759 |

Gemcitabine, a deoxycytidine analog, is a cornerstone in the treatment of various solid tumors, particularly pancreatic ductal adenocarcinoma (PDAC). However, its efficacy is often limited by the development of resistance, which can be either intrinsic or acquired. This resistance is a complex phenomenon driven by a multitude of cellular, molecular, and tumor microenvironment-related factors.

Mechanisms of Cellular and Molecular Resistance to Gemcitabine

Contribution of the Tumor Microenvironment to Resistance

The tumor microenvironment (TME), a complex ecosystem surrounding the cancer cells, significantly influences treatment response, including resistance to Gemcitabine. In PDAC, the TME is characterized by extensive desmoplasia, composed of stromal cells and extracellular matrix fortunejournals.com.

Role of Cancer-Associated Fibroblasts (CAFs) and Secreted Factors

Cancer-associated fibroblasts (CAFs) are key components of the TME that contribute to Gemcitabine resistance. CAFs originate from various sources, including resident fibroblasts, pancreatic stellate cells (PSCs), bone marrow-derived mesenchymal stem cells, and EMT thno.org. Activated CAFs secrete extracellular matrix (ECM) proteins, forming a dense fibrous matrix and contributing to a hypoxic TME, which promotes Gemcitabine resistance fortunejournals.com.

CAFs can induce Gemcitabine resistance through direct contact with cancer cells and paracrine signaling via secreted factors fortunejournals.com. CAFs secrete abundant chemokines, cytokines, growth factors, and exosomes that can induce treatment resistance mdpi.com. For instance, CAFs secrete insulin-like growth factors (IGF) 1 and 2, which bind to IGF receptors on cancer cells and support chemoresistance thno.org. CAF-derived IL-6 can activate STAT3 in cancer cells, mediating chemoresistance thno.org. Exosomes secreted by CAFs, particularly during Gemcitabine treatment, can promote chemoresistance mdpi.comnih.gov. These exosomes can contain miRNAs that target tumor suppressor genes like PTEN, contributing to proliferation and chemoresistance nih.gov. CAF-secreted stromal cell-derived factor-1 (SDF-1) can also promote tumor malignancy and Gemcitabine resistance frontiersin.org.

Some studies suggest that CAFs may also contribute to resistance by scavenging or entrapping Gemcitabine, making it less available to tumor cells thno.org. Compared to tumor cells, CAFs may exhibit lower levels of Gemcitabine-inactivating enzymes, leading to higher intracellular Gemcitabine concentrations within CAFs thno.org.

Influence of Extracellular Matrix Components (e.g., Fibrosis)

The extracellular matrix (ECM) is a critical component of the TME that contributes to Gemcitabine resistance, particularly through the formation of dense fibrous tissue (fibrosis or desmoplasia). PDAC is characterized by an extensive and dense fibrous matrix, which can account for a large proportion of the tumor volume fortunejournals.comnih.gov.

This dense fibrous tissue can act as a physical barrier, hindering the penetration and delivery of Gemcitabine into the tumor tissue fortunejournals.com. The interaction between ECM components and cancer cells also promotes Gemcitabine resistance fortunejournals.com. Type I collagen is a major component of the ECM in PDAC desmoplasia fortunejournals.com. The stromal matrix can also favor the selection and maintenance of cancer stem cells, which are more resistant to treatment mdpi.com.

The fibrotic TME not only physically impedes drug delivery but also contributes to a hypoxic and acidic environment, which can further promote aggressive tumor behavior and drug resistance mdpi.com. The ECM can influence cell signaling pathways and contribute to EMT-like processes, further impacting Gemcitabine sensitivity nih.gov.

| Component | Mechanism of Resistance Contribution |

| Cancer-Associated Fibroblasts (CAFs) | Secretion of pro-survival factors (IGF, IL-6, SDF-1), exosome release (containing resistance-promoting miRNAs), direct contact, potential drug scavenging. |

| Extracellular Matrix (ECM) | Physical barrier to drug delivery, interaction with cancer cells promoting resistance, induction of hypoxia and acidosis, support of CSCs, influence on EMT. |

Data compiled from search results mdpi.commdpi.comfortunejournals.comthno.orgnih.govfrontiersin.orgmdpi.com.

Hypoxia-Induced Resistance Mechanisms (e.g., HIF-1α)

The tumor microenvironment, particularly the presence of hypoxic regions (low oxygen levels), plays a crucial role in promoting gemcitabine resistance. Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that mediates cellular responses to low oxygen conditions. HIF-1 is a heterodimer composed of an oxygen-sensitive α subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β subunit (ARNT/HIF-1β). Under hypoxic conditions, HIF-1α is stabilized and accumulates, leading to the transcription of numerous target genes involved in processes such as angiogenesis, metabolism, and cell survival mdpi.comfrontiersin.orgmdpi.com.

HIF-1α has been implicated in gemcitabine resistance through several mechanisms. It can promote the expression of drug efflux transporters, such as ATP-binding cassette subfamily B member 6 (ABCB6), which pump gemcitabine out of the cancer cells, thereby reducing its intracellular concentration and efficacy nih.gov. Studies in non-small cell lung cancer (NSCLC) have shown that HIF-1-dependent ABCB6 expression is associated with poor prognosis and gemcitabine resistance. Activation of the HIF-1α/ABCB6 signaling pathway can lead to intracellular heme metabolic reprogramming and increased heme biosynthesis, enhancing the activation and accumulation of catalase. Elevated catalase levels can diminish reactive oxygen species (ROS), contributing to gemcitabine resistance nih.gov.

Furthermore, HIF-1α can influence apoptotic pathways. It is reported to inhibit pro-apoptotic proteins like Bax and caspase 3/8 while activating anti-apoptotic proteins such as c-myc, survivin, and STAT3 mdpi.com. HIF-1-mediated inhibition of p53 activation has also been reported to suppress 5-FU-induced apoptosis, suggesting a broader role in chemoresistance mdpi.com. In pancreatic cancer, HIF-1α has been shown to regulate the balance between NF-κB-associated pro- and anti-apoptosis, contributing to gemcitabine resistance mdpi.com.

Hypoxia and HIF-1α can also induce autophagy, a cellular process that can promote survival under stress conditions, including chemotherapy exposure. HIF-1 has been found to upregulate ATG5 expression, promoting phagophore elongation and thus inducing autophagy-mediated chemoresistance in various cancers mdpi.com.

Studies in pancreatic cancer have demonstrated that gemcitabine resistance is associated with epithelial-mesenchymal transition (EMT) and induction of HIF-1α. Inhibition of HIF-1α in gemcitabine-resistant pancreatic cancer cells can partially reverse the EMT phenotype, suggesting a critical role for HIF-1α in gemcitabine-resistant-mediated EMT nih.gov.

Research findings highlight the association between HIF-1α expression and gemcitabine resistance in different cancer types:

| Cancer Type | Associated HIF-1α Mechanism | Research Finding Highlights | Source |

| Non-Small Cell Lung Cancer | HIF-1α/ABCB6 signaling, Heme biosynthesis, Catalase levels | HIF-1-dependent ABCB6 expression linked to poor prognosis and resistance; Inhibition of HIF-1α or ABCB6 enhances chemosensitivity. | nih.gov |

| Pancreatic Cancer | Regulation of NF-κB-associated apoptosis, Association with EMT | HIF-1α regulates the balance between pro- and anti-apoptosis; Inhibition of HIF-1α partially reverses EMT in resistant cells. | mdpi.comnih.gov |

| Various Cancers | Induction of drug efflux transporters, Inhibition of pro-apoptotic proteins, Autophagy induction | HIF-1α promotes expression of transporters like MDR1/P-gp; Inhibits Bax and caspase 3/8, activates survivin; Upregulates ATG5 to induce autophagy. | mdpi.commdpi.com |

Role of Regulatory RNAs in Modulating Resistance

Regulatory RNAs, including microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs), have emerged as key players in modulating gemcitabine resistance. These non-coding RNA molecules can influence gene expression at various levels, impacting cellular processes critical for drug response.

MicroRNAs (miRNAs) and their Regulatory Networks

MicroRNAs are small, endogenous single-stranded RNAs that typically exert negative regulatory effects by targeting specific messenger RNAs (mRNAs) for degradation or translational repression amegroups.cn. Aberrant expression of miRNAs is frequently observed in gemcitabine-resistant cancer cells and is linked to altered sensitivity amegroups.cn.

MiRNAs can participate in complex regulatory networks that influence gemcitabine resistance. For instance, in pancreatic cancer, differentially expressed miRNAs and their targeted mRNAs form regulatory networks associated with gemcitabine resistance amegroups.cnnih.gov. Studies have identified specific miRNAs, such as miR-301, which is upregulated in gemcitabine-resistant pancreatic cancer cells and downregulates gemcitabine-induced apoptosis amegroups.cn. Conversely, miR-30a has been validated to play a role in sensitizing pancreatic cancer cells to gemcitabine amegroups.cn.

MiRNAs can also be involved in hypoxia-induced gemcitabine resistance. Some miRNAs are regulated by HIF-1α and can either promote or inhibit drug resistance mdpi.com. For example, miR-301a expression is increased under hypoxia and prevents the degradation of HIF-1α, contributing to gemcitabine resistance in pancreatic cancer cells mdpi.com. Conversely, miR-194-5p was found to be downregulated under hypoxia, leading to increased expression of its target, HIF-1α, and contributing to doxorubicin (B1662922) resistance in NSCLC cells mdpi.com.

Research has identified numerous miRNAs associated with gemcitabine resistance in various cancers, often by influencing critical pathways like apoptosis, cell cycle control, proliferation, and signaling pathways such as JAK/STAT, PI3/AKT, and Wnt/β-catenin mdpi.comnih.govfrontiersin.org.

Examples of miRNAs implicated in gemcitabine resistance and their potential roles:

| miRNA | Regulation in Resistant Cells | Proposed Role in Resistance Mechanism | Cancer Type | Source |

| miR-301 | Upregulated | Downregulates gemcitabine-induced apoptosis, Prevents HIF-1α degradation (under hypoxia) | Pancreatic Cancer | mdpi.comamegroups.cn |

| miR-30a | Varied (Sensitizer) | Sensitizes cells to gemcitabine | Pancreatic Cancer | amegroups.cn |

| miR-145-5p | Downregulated | Associated with gemcitabine resistance, potentially through ErbB and VEGF signaling pathway activation | Pancreatic Cancer | frontiersin.org |

| miR-142-5p | Decreased expression | Correlates with resistance, high expression associated with sensitivity | Pancreatic Cancer | mdpi.com |

| miR-320c | Increased expression | Correlates with resistance | Pancreatic Cancer | mdpi.com |

| miR-21 | Varied | Induces 5-FU resistance (in pancreatic cancer) by regulating PTEN and PDCD4 | Pancreatic Cancer | mdpi.com |

| miR-3178 | Differentially expressed | Part of a regulatory network in resistant cells targeting mRNAs like MSI2, TEAD1, GNPDA1, etc. | Pancreatic Cancer | amegroups.cn |

| miR-485-3p | Differentially expressed | Part of a regulatory network in resistant cells targeting mRNAs like MSI2, TEAD1, GNPDA1, etc. | Pancreatic Cancer | amegroups.cn |

| miR-574-5p | Differentially expressed | Part of a regulatory network in resistant cells targeting mRNAs like MSI2, TEAD1, GNPDA1, etc. | Pancreatic Cancer | amegroups.cn |

| miR-584-5p | Differentially expressed | Part of a regulatory network in resistant cells targeting mRNAs like MSI2, TEAD1, GNPDA1, etc. | Pancreatic Cancer | amegroups.cn |

| miR-643 | Hub miRNA | Part of a core miRNA-mRNA regulatory network in resistant cells | Pancreatic Cancer | nih.gov |

| miR-4644 | Hub miRNA | Part of a core miRNA-mRNA regulatory network in resistant cells | Pancreatic Cancer | nih.gov |

| miR-4650-5p | Hub miRNA | Part of a core miRNA-mRNA regulatory network in resistant cells | Pancreatic Cancer | nih.gov |

| miR-4455 | Hub miRNA | Part of a core miRNA-mRNA regulatory network in resistant cells | Pancreatic Cancer | nih.gov |

| miR-1261 | Hub miRNA | Part of a core miRNA-mRNA regulatory network in resistant cells | Pancreatic Cancer | nih.gov |

| miR-3676 | Hub miRNA | Part of a core miRNA-mRNA regulatory network in resistant cells | Pancreatic Cancer | nih.gov |

| miR-193a-5p | Inhibited by lncRNA LINP1 | Part of a ceRNA network influencing TP73 expression and gemcitabine resistance | Bladder Cancer | oup.comnih.gov |

| miR-324-3p | Bound by lncRNA ESRG and circ_0075881 | Part of a ceRNA network influencing ST6GAL1 expression and gemcitabine resistance | Bladder Cancer | oup.comnih.gov |

| miR-99a-5p | Downregulated | Inhibits cell viability and restores sensitivity by directly regulating SMARCD1 | Bladder Cancer | researchgate.net |

| miR-1206 | Repressed by circ_0092367 | Part of a circRNA-miRNA-mRNA axis influencing EMT and gemcitabine sensitivity | Pancreatic Cancer | nih.gov |

Preclinical Research Models and Methodologies in Gemcitabine Studies

In Vitro Cell Line Models

In vitro cell line models are fundamental tools in preclinical research, providing a controlled environment to investigate the cellular and molecular mechanisms of drug action and resistance. In the context of Gemcitabine (B846), these models are instrumental in understanding its efficacy, identifying biomarkers of sensitivity and resistance, and exploring novel therapeutic strategies.

The development of drug-resistant cell lines is a critical step in studying the mechanisms of chemotherapy failure. Gemcitabine-resistant cell lines are typically established by exposing parental, sensitive cell lines to gradually increasing concentrations of the drug over a prolonged period. This process mimics the clinical scenario of acquired resistance.

For instance, Gemcitabine-resistant cholangiocarcinoma (CCA) cell lines, KKU-M139/GEM and KKU-M214/GEM, were developed by exposing the parental KKU-M139 and KKU-M214 cell lines to stepwise increases in Gemcitabine concentration over 14 months. spandidos-publications.com Similarly, a Gemcitabine-resistant gallbladder cancer (GBC) cell line, NOZ GemR, was established from the parental NOZ cell line over 12 months by progressively increasing the Gemcitabine concentration from 0.001 to 25 μM. nih.gov In pancreatic cancer research, the SW1990/gemcitabine cell line was created by exposing SW1990 cells to escalating doses of Gemcitabine. spandidos-publications.com

The characterization of these resistant cell lines involves confirming their reduced sensitivity to Gemcitabine and often reveals cross-resistance to other chemotherapeutic agents, indicating a multidrug-resistant phenotype. spandidos-publications.comnih.gov For example, the KKU-M139/GEM and KKU-M214/GEM cell lines were found to be 25.88- and 62.31-fold more resistant to Gemcitabine, respectively, compared to their parental counterparts. spandidos-publications.com These resistant lines also showed cross-resistance to 5-fluorouracil, doxorubicin (B1662922), and paclitaxel. spandidos-publications.comnih.gov

Table 1: Examples of Established Gemcitabine-Resistant Cell Lines

| Cell Line | Parental Cell Line | Cancer Type | Fold Resistance to Gemcitabine |

|---|---|---|---|

| KKU-M139/GEM | KKU-M139 | Cholangiocarcinoma | 25.88 |

| KKU-M214/GEM | KKU-M214 | Cholangiocarcinoma | 62.31 |

| NOZ GemR | NOZ | Gallbladder Cancer | 405.8 |

| SW1990-GZ | SW1990 | Pancreatic Cancer | Not specified |

Assays that measure cellular viability and proliferation are essential for quantifying the cytotoxic effects of Gemcitabine and determining the degree of resistance in cell lines.

The Cell Counting Kit-8 (CCK8) assay is a colorimetric assay used to determine the number of viable cells in a sample. It is based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases in living cells to produce a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells. This assay is frequently used in Gemcitabine studies to evaluate the impact of the drug on cell proliferation. ijbs.comresearchgate.net

The Sulforhodamine B (SRB) assay is another colorimetric assay used for determining cell density, based on the measurement of cellular protein content. nih.gov It is a reliable method for assessing cytotoxicity and has been used to demonstrate the increased resistance of cell lines to Gemcitabine. spandidos-publications.com For example, the SRB assay was used to quantify the resistance of the KKU-M139/GEM and KKU-M214/GEM cell lines to Gemcitabine. spandidos-publications.com

Molecular profiling techniques are employed to investigate the genetic and protein expression changes that underlie Gemcitabine resistance. thermofisher.comnih.gov

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) and Real-Time PCR are used to quantify the expression of specific genes at the messenger RNA (mRNA) level. youtube.com In Gemcitabine-resistant cell lines, these techniques have revealed the upregulation of genes associated with drug metabolism and resistance, such as ribonucleotide reductase M1 (RRM1), and the downregulation of genes involved in drug transport, like human equilibrative nucleoside transporter 1 (hENT1) and deoxycytidine kinase (dCK). spandidos-publications.comnih.gov

Western Blot analysis is used to detect and quantify specific proteins in a cell lysate. This technique has been instrumental in confirming the changes in protein expression observed at the mRNA level in Gemcitabine-resistant cells. For example, Western blot analyses have shown increased levels of multidrug resistance protein 1 (MRP1) in Gemcitabine-resistant cholangiocarcinoma cells, which contributes to increased drug efflux. spandidos-publications.comnih.gov In bladder cancer cells, immunoblotting has been used to examine the levels of proteins involved in apoptosis and cell invasion following Gemcitabine treatment. researchgate.net

Immunofluorescence is a technique that uses antibodies labeled with fluorescent dyes to visualize the localization of specific proteins within a cell. This method can provide spatial information about protein expression and can be used to observe changes in cellular structures or protein trafficking in response to Gemcitabine.

Table 2: Molecular Alterations in Gemcitabine-Resistant Cell Lines

| Molecular Alteration | Technique Used | Cell Line(s) | Functional Consequence | Reference(s) |

|---|---|---|---|---|

| Upregulation of RRM1 | RT-PCR, Real-Time PCR, Western Blot | KKU-M139/GEM, KKU-M214/GEM | Increased drug target | nih.gov, spandidos-publications.com |

| Downregulation of hENT1 | RT-PCR, Real-Time PCR, Western Blot | KKU-M139/GEM, KKU-M214/GEM | Decreased drug uptake | nih.gov, spandidos-publications.com |

| Downregulation of dCK | RT-PCR, Real-Time PCR, Western Blot | KKU-M139/GEM, KKU-M214/GEM | Decreased drug activation | nih.gov, spandidos-publications.com |

| Upregulation of MRP1 | Western Blot | KKU-M139/GEM, KKU-M214/GEM | Increased drug efflux | nih.gov, spandidos-publications.com |

| Upregulation of Bcl-2 | Western Blot | KKU-M139/GEM, KKU-M214/GEM | Evasion of apoptosis | nih.gov |

| Downregulation of Bax | Western Blot | KKU-M139/GEM, KKU-M214/GEM | Evasion of apoptosis | nih.gov |

Gemcitabine primarily exerts its cytotoxic effects by inhibiting DNA synthesis, leading to cell cycle arrest. nih.govFlow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. nih.gov Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), and the fluorescence intensity of individual cells is measured as they pass through a laser beam. frontiersin.org This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Studies have shown that Gemcitabine treatment can induce an accumulation of cells in the S phase of the cell cycle. frontiersin.orgresearchgate.net Cell cycle analysis by flow cytometry is crucial for understanding the cytostatic effects of Gemcitabine and how resistance mechanisms may alter the cellular response to the drug. researchgate.net

Apoptosis, or programmed cell death, is a key mechanism by which Gemcitabine induces cancer cell death. Assays to detect and quantify apoptosis are therefore vital in preclinical studies.

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to identify apoptotic cells. nih.gov In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. nih.gov Annexin V is a protein that has a high affinity for phosphatidylserine and can be labeled with a fluorescent dye. bio-rad-antibodies.com PI is a fluorescent dye that can only enter cells with a compromised cell membrane, which occurs in the later stages of apoptosis and in necrosis. nih.govresearchgate.net By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). nih.gov This assay has been used to demonstrate that Gemcitabine-resistant cells can evade apoptosis. nih.gov

The acquisition of resistance to chemotherapy can sometimes be associated with an increase in the metastatic potential of cancer cells, which involves changes in cell adhesion, migration, and invasion. frontiersin.org

Cell adhesion assays measure the ability of cells to attach to extracellular matrix components or to other cells.

Cell migration can be assessed using assays such as the wound healing assay , where a scratch is made in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is measured. abjournals.org

Cell invasion is often measured using a Boyden chamber transwell assay . nih.govfrontiersin.org In this assay, cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a layer of extracellular matrix material (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and membrane to the lower chamber is quantified. Studies have shown that Gemcitabine-resistant cell lines can exhibit enhanced migration and invasion capabilities. nih.govabjournals.orgnih.gov For example, Gemcitabine-resistant cholangiocarcinoma cell lines showed higher cell adhesion, migration, and invasion capabilities. nih.gov Similarly, short-term treatment with Gemcitabine has been observed to enhance the migration and invasion of pancreatic cancer cells. researchgate.netnih.gov

In Vivo Animal Models

In vivo animal models are indispensable for the preclinical evaluation of gemcitabine, providing a complex biological system to study its antitumor activity, metabolic pathways, and mechanisms of resistance. These models bridge the gap between in vitro experiments and clinical trials.

Xenograft models, which involve the implantation of human tumor tissue or cells into immunodeficient mice, are a cornerstone of preclinical gemcitabine research. These models allow for the study of human cancers in a living organism, offering insights into therapeutic efficacy and resistance.

Patient-Derived Xenografts (PDX) are created by implanting fresh tumor tissue from a patient directly into mice. A key advantage of PDX models is that they are thought to better recapitulate the molecular and architectural characteristics of the original human tumor. aacrjournals.orggd3services.com They have been instrumental in studying gemcitabine's effects on various cancers, including pancreatic ductal adenocarcinoma (PDAC) and biliary tract cancer. aacrjournals.orgnih.gov For instance, PDX models of PDAC have been developed to have acquired resistance to gemcitabine in vivo, serving as a valuable tool to identify resistance mechanisms that are more clinically relevant than those found in cell line-based models. nih.gov Studies using these models have shown that they retain the genotypic and phenotypic characteristics of the primary tumors from which they were derived. nih.gov Research on PDX models has also been used to evaluate novel gemcitabine analogs and formulations, demonstrating enhanced tumor growth inhibition compared to the parent drug. nih.govresearchgate.net

Cell Line-Derived Xenografts (CDX) are established by injecting cultured human cancer cell lines into immunodeficient mice. crownbio.com CDX models are highly reproducible and cost-effective, making them suitable for large-scale screening of anticancer agents like gemcitabine. crownbio.com They have been widely used to assess the antitumor activity of gemcitabine as a single agent and in combination with other therapies. mdpi.comresearchgate.net For example, studies with CDX models of pancreatic cancer have been used to evaluate the inhibitory effects of gemcitabine on tumor growth. researchgate.net While valuable, it has been noted that mechanisms of gemcitabine resistance identified in cell line-derived models may not always be the predominant mechanisms when resistance is acquired in vivo. nih.gov

| Model Type | Description | Advantages in Gemcitabine Research | Limitations in Gemcitabine Research |

|---|---|---|---|

| Patient-Derived Xenograft (PDX) | Direct implantation of patient tumor tissue into immunodeficient mice. gd3services.com | - Better recapitulation of original tumor heterogeneity and microenvironment. aacrjournals.org | - More time-consuming and expensive to establish.

|

| Cell Line-Derived Xenograft (CDX) | Implantation of established human cancer cell lines into immunodeficient mice. crownbio.com | - High reproducibility and scalability. crownbio.com | - May not fully represent the heterogeneity of patient tumors.

|

Genetically Engineered Mouse Models (GEMMs) are created by modifying the mouse genome to carry specific cancer-causing mutations, leading to the development of spontaneous tumors in their natural microenvironment. nih.gov These models are particularly valuable for studying the complex interplay between tumor cells and the immune system, as well as for investigating mechanisms of therapeutic resistance. nih.govaacrjournals.org

In the context of gemcitabine research, GEMMs have been pivotal in understanding intrinsic and acquired resistance. For instance, the KPC model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx1-Cre), which closely mimics human pancreatic ductal adenocarcinoma, has been extensively used to evaluate gemcitabine's efficacy and the development of resistance. nih.gov Studies using GEMMs have provided key insights into how stromal factors and subtle changes in drug efflux transporter levels can contribute to chemotherapy resistance. aacrjournals.org These models allow for the investigation of therapeutic response and resistance in the context of an intact immune system, which is a significant advantage over xenograft models. nih.gov GEMMs have successfully modeled acquired resistance to chemotherapy and have helped to identify the underlying molecular mechanisms. aacrjournals.org